Cycloeucalenone

描述

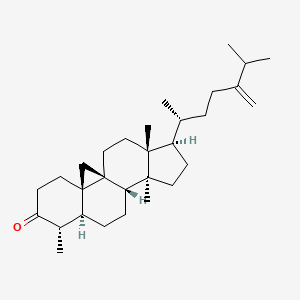

Structure

3D Structure

属性

分子式 |

C30H48O |

|---|---|

分子量 |

424.7 g/mol |

IUPAC 名称 |

(1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one |

InChI |

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-24,26H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,26+,27-,28+,29-,30+/m1/s1 |

InChI 键 |

NFRXSIOHGADFRG-MEMZBLDGSA-N |

手性 SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CCC1=O)C)[C@H](C)CCC(=C)C(C)C)C |

规范 SMILES |

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(=C)C(C)C)C |

同义词 |

cycloeucalenone |

产品来源 |

United States |

Foundational & Exploratory

Cycloeucalenone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone, a pentacyclic triterpenoid (B12794562) ketone, is a specialized plant metabolite that has garnered interest for its potential pharmacological activities. As a derivative of the more commonly known cycloeucalenol (B201777), it represents a key compound in the intricate web of phytosterol biosynthesis. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound, along with detailed experimental protocols for its isolation and a visualization of its biosynthetic origin.

Natural Sources and Distribution of this compound

This compound has been identified in a variety of plant species across different families. Its distribution within the plant can vary, with concentrations differing between the leaves, stems, and other tissues. The following table summarizes the known natural sources of this compound.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Quercus variabilis | Fagaceae | Stems and leaves | [1][2] |

| Tinospora crispa | Menispermaceae | Stems | [2][3][4][5] |

| Musa acuminata (Banana) | Musaceae | Blossoms (flowers and bracts) | [6][7][8] |

| Ammocharis coranica | Amaryllidaceae | Not specified | [2] |

| Solanum cernuum | Solanaceae | Not specified | [2] |

| Melia azedarach | Meliaceae | Not specified | [2] |

Quantitative Analysis of this compound

Obtaining precise quantitative data for this compound across different plant sources is often challenging due to variations in extraction methods, geographical location, and seasonal changes. While specific yields for this compound are not always reported, the isolation of its precursor, cycloeucalenol, can provide an estimate of the potential yield.

| Plant Source | Plant Part | Extraction Solvent | Purification Method | Yield | Reference |

| Boophone disticha | Bulbs | Ethyl Acetate (B1210297) | Column Chromatography, Preparative TLC | 0.12% (w/w) of a mixture of cycloeucalenol and its regio-isomer | [9] |

| Musa acuminata | Bracts | Ethyl Acetate | Column Chromatography | Not explicitly quantified | [6][10][11] |

| Tinospora crispa | Stems | Chloroform (B151607) | Not specified | Isolated, but not quantified | [4][5] |

| Quercus variabilis | Stems and Leaves | Not specified | Not specified | Isolated, but not quantified | [1] |

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound and related cycloartane (B1207475) triterpenoids from plant materials.

Protocol 1: Extraction and Isolation of this compound from Musa acuminata (Banana Blossom)

This protocol is adapted from the methodologies described for the isolation of triterpenoids from banana blossoms.[6][7]

1. Plant Material Preparation:

- Collect fresh banana blossoms (Musa acuminata).

- Separate the bracts and flowers and air-dry them at room temperature until a constant weight is achieved.

- Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered plant material (e.g., 1 kg) in ethyl acetate (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

- Filter the extract through Whatman No. 1 filter paper.

- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethyl acetate extract.

3. Chromatographic Purification:

- Column Chromatography:

- Prepare a silica (B1680970) gel (60-120 mesh) column packed in hexane.

- Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

- Load the dried, adsorbed sample onto the top of the column.

- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

- Collect fractions of a consistent volume (e.g., 20-30 mL).

- Thin-Layer Chromatography (TLC) Monitoring:

- Monitor the collected fractions using TLC plates developed in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

- Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.

- Isolation of this compound:

- Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

- Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

4. Structure Elucidation:

- Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biosynthesis of this compound

This compound is biosynthesized from its precursor, cycloeucalenol, through an oxidation reaction. The pathway originates from the cyclization of 2,3-oxidosqualene.

Experimental Workflow for this compound Isolation

The general workflow for the isolation of this compound from plant material involves several key stages, from sample preparation to the final characterization of the pure compound.

References

- 1. A new cycloartane nortriterpenoid from stem and leaf of Quercus variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C30H48O | CID 21594790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Study on cardiac contractility of cycloeucalenol and this compound isolated from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Isolation and Characterisation from Musa Acuminata Colla | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cycloeucalenone: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenone, a naturally occurring cycloartane-type triterpenoid (B12794562) ketone, has garnered significant scientific interest due to its diverse biological activities. As the oxidized derivative of cycloeucalenol (B201777), this pentacyclic triterpenoid is found in a variety of plant species and has demonstrated promising anti-inflammatory, leishmanicidal, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation, and a thorough examination of its biological activities and underlying mechanisms of action. Quantitative data are systematically presented in tabular format, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Discovery and History

The history of this compound is intrinsically linked to its precursor, cycloeucalenol. The foundational discovery was made in 1956 when cycloeucalenol was first isolated from Eucalyptus microcorys.[1] While this compound is the oxidized form of cycloeucalenol, specific details of its own initial discovery and characterization are less distinctly documented in readily available literature. However, it is recognized as a naturally occurring plant metabolite.[2]

This compound has since been identified and isolated from a range of plant sources, highlighting its distribution in the plant kingdom. Notable sources include the banana blossom (Musa acuminata) and banana peels (Musa × paradisiaca), as well as species such as Tinospora crispa and Quercus variabilis.[2][3] Its presence in these plants suggests a potential role in their defense mechanisms and secondary metabolism.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid characterized by a cycloartane (B1207475) skeleton. Its chemical formula is C₃₀H₄₈O, with a molecular weight of approximately 424.7 g/mol . The structure features a distinctive cyclopropane (B1198618) ring and a ketone group at the C-3 position, which distinguishes it from its alcohol precursor, cycloeucalenol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₈O |

| Molecular Weight | 424.7 g/mol |

| IUPAC Name | (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as ethyl acetate (B1210297) and chloroform |

Experimental Protocols

Isolation of this compound from Musa acuminata (Banana Blossom)

The following protocol is a general guideline for the isolation of this compound from plant material.[1][3]

3.1.1. Plant Material Extraction

-

Preparation: Air-dry the banana blossoms at room temperature to a constant weight. Grind the dried material into a fine powder.

-

Maceration: Macerate the powdered plant material with ethyl acetate at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

3.1.2. Chromatographic Purification

-

Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Monitoring: Collect fractions of 50 mL each and monitor them by thin-layer chromatography (TLC) on silica gel plates using an n-hexane:ethyl acetate (8:2) solvent system. Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol (B145695) followed by heating.

-

Pooling and Further Purification: Combine the fractions that show a prominent spot corresponding to this compound. Further purify the combined fractions using preparative TLC to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups, particularly the ketone carbonyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the complete carbon and proton framework and establish connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Semi-synthesis of this compound from Cycloeucalenol

While a total synthesis of the complex this compound molecule has not been widely reported, it can be prepared by the oxidation of its precursor, cycloeucalenol.

-

Dissolution: Dissolve cycloeucalenol in a suitable organic solvent such as dichloromethane (B109758) or acetone.

-

Oxidation: Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid and acetone), to the solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (cycloeucalenol) is completely consumed.

-

Work-up and Purification: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for drug development.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory pathways. It has been shown to have a binding affinity for phospholipase A2 (PLA2) and the p105 protein of the nuclear factor-kappa B (NF-κB).[1]

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is proposed to interfere with this pathway, potentially by binding to the NF-κB p105 precursor, thereby inhibiting the activation of NF-κB.

References

The Cycloeucalenone Biosynthetic Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the enzymatic cascade, regulatory networks, and experimental methodologies for studying the synthesis of cycloeucalenone, a pivotal triterpenoid (B12794562) in plant biology with potential pharmacological applications.

Executive Summary

This compound, a pentacyclic triterpenoid found in various plant species, is a downstream product of the intricate phytosterol biosynthetic pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps from the cyclization of 2,3-oxidosqualene (B107256) to the final oxidation of cycloeucalenol (B201777). It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the molecular mechanics, regulatory signaling cascades, and key experimental protocols. This document summarizes the current understanding of the pathway, presents available quantitative data, and provides visualizations to facilitate further research into the biological roles of this compound and its potential as a therapeutic agent.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process primarily localized in the endoplasmic reticulum. The pathway begins with the cyclization of the linear triterpenoid, (S)-2,3-oxidosqualene, and proceeds through several key intermediates.

2.1 From 2,3-Oxidosqualene to Cycloartenol (B190886): The pathway is initiated by the enzyme Cycloartenol Synthase (CAS) , which catalyzes the complex cyclization of (S)-2,3-oxidosqualene into the pentacyclic triterpenoid, cycloartenol. This reaction is a critical branching point that distinguishes phytosterol synthesis in plants from that in fungi and mammals, where lanosterol (B1674476) is the primary cyclization product.

2.2 Isomerization to Cycloeucalenol: Cycloartenol then undergoes a series of modifications, including demethylation, leading to the formation of cycloeucalenol. A key step in this conversion is the opening of the cyclopropane (B1198618) ring of a cycloartenol derivative, which ultimately yields cycloeucalenol. The enzyme responsible for the direct conversion of cycloeucalenol from its immediate precursor is Cycloeucalenol Cycloisomerase . This enzyme catalyzes the isomerization of the cyclopropane ring to form obtusifoliol, a subsequent intermediate in the broader phytosterol pathway.[1][2][3][4]

2.3 Oxidation to this compound: The final step in the formation of this compound is the oxidation of the 3β-hydroxyl group of cycloeucalenol. This reaction is catalyzed by a 3β-hydroxysteroid dehydrogenase/decarboxylase (3β-HSD/D) .[5] This enzyme utilizes NAD+ as a cofactor to convert the hydroxyl group into a keto group, yielding this compound.[6]

Quantitative Data

While extensive research has been conducted on the this compound biosynthetic pathway, comprehensive quantitative kinetic data for all the key enzymes are not widely available in the literature. The following table summarizes the available information. Further enzymatic characterization is required to fully elucidate the kinetics of this pathway.

| Enzyme | Substrate(s) | Product(s) | Km | kcat | Vmax | Optimal pH | Optimal Temp. | Cofactor(s) | Source Organism(s) |

| Cycloartenol Synthase (CAS) | (S)-2,3-Oxidosqualene | Cycloartenol | N/A | N/A | N/A | ~7.4 | 30°C | None | Arabidopsis thaliana, Pisum sativum |

| Cycloeucalenol Cycloisomerase | Cycloeucalenol | Obtusifoliol | N/A | N/A | N/A | ~7.5 | 30°C | None | Zea mays |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Cycloeucalenol, NAD+ | This compound, NADH | N/A | N/A | N/A | ~7.8 | 37°C | NAD+ | Digitalis lanata |

Regulatory Networks

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex interplay of signaling pathways, including those for light, and the plant hormones jasmonate and brassinosteroids. These pathways converge on key transcription factors that modulate the expression of the biosynthetic genes.

4.1 Jasmonate Signaling Pathway: The jasmonate signaling pathway plays a crucial role in regulating the expression of genes in the phytosterol pathway. Upon perception of jasmonate-isoleucine (JA-Ile), the F-box protein COI1 recruits JAZ repressor proteins for degradation by the 26S proteasome. This degradation releases the transcription factor MYC2, which can then activate the expression of downstream genes, including those involved in triterpenoid biosynthesis.[7][8][9]

4.2 Brassinosteroid Signaling Pathway: Brassinosteroids (BRs) are plant steroid hormones that regulate a wide range of developmental processes. BRs bind to the cell surface receptor BRI1, initiating a phosphorylation cascade that leads to the inactivation of the kinase BIN2. In the absence of BRs, BIN2 phosphorylates and inactivates the transcription factors BZR1 and BES1. When BIN2 is inactive, dephosphorylated BZR1 and BES1 accumulate in the nucleus and regulate the expression of target genes, including those in the sterol biosynthetic pathway.[10][11][12][13]

4.3 Light Signaling Pathway: Light is a critical environmental cue that regulates plant development and metabolism. The transcription factor ELONGATED HYPOCOTYL 5 (HY5) is a key positive regulator of photomorphogenesis and acts downstream of multiple photoreceptors. In the dark, HY5 is targeted for degradation by the E3 ubiquitin ligase COP1. Upon light exposure, COP1 is inactivated, allowing HY5 to accumulate in the nucleus and regulate the expression of a wide range of genes, including those involved in the biosynthesis of isoprenoid precursors for triterpenoids.[5][6][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthetic pathway.

5.1 Cycloartenol Synthase (CAS) Enzyme Assay

This protocol describes the in vitro assay for measuring the activity of cycloartenol synthase by monitoring the conversion of radiolabeled 2,3-oxidosqualene to cycloartenol.

Materials:

-

Microsomal fraction from plant tissue expressing CAS

-

[³H]-2,3-oxidosqualene (substrate)

-

Assay buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA, 1 mM DTT

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent: Hexane (B92381):Ethyl Acetate (9:1 v/v)

-

Cycloartenol standard

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of microsomal preparation with 49 µL of assay buffer.

-

Substrate Addition: Add 1 µL of [³H]-2,3-oxidosqualene (e.g., 0.1 µCi).

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 200 µL of 10% (w/v) KOH in 50% (v/v) ethanol.

-

Saponification: Incubate at 70°C for 30 minutes to saponify lipids.

-

Extraction: Extract the non-saponifiable lipids (including cycloartenol) three times with 500 µL of hexane. Pool the hexane fractions.

-

Drying: Evaporate the hexane to dryness under a stream of nitrogen.

-

TLC Separation: Resuspend the residue in 20 µL of hexane and spot it onto a TLC plate alongside a cycloartenol standard. Develop the plate in the developing solvent.

-

Visualization and Quantification: Visualize the standard spot under UV light (after staining with primuline) or by iodine vapor. Scrape the silica (B1680970) corresponding to the cycloartenol spot from the sample lanes into a scintillation vial.

-

Radioactivity Measurement: Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

5.2 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Assay with Cycloeucalenol

This proposed colorimetric assay is adapted from established methods for 3β-HSD and is designed for measuring the oxidation of cycloeucalenol to this compound.[17]

Materials:

-

Purified or partially purified plant 3β-HSD

-

Cycloeucalenol (substrate)

-

NAD+ (cofactor)

-

Assay buffer: 0.1 M Tris-HCl buffer (pH 7.8)

-

Iodonitrotetrazolium (INT) chloride (colorimetric reagent)

-

Phenazine methosulfate (PMS) (electron carrier)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing:

-

100 µL of Assay buffer

-

10 µL of Cycloeucalenol solution (in a suitable solvent like DMSO, to a final concentration range of 1-100 µM)

-

10 µL of NAD+ solution (to a final concentration of 1 mM)

-

10 µL of INT solution (to a final concentration of 0.5 mg/mL)

-

5 µL of PMS solution (to a final concentration of 0.1 mg/mL)

-

-

Enzyme Addition: Initiate the reaction by adding 10 µL of the enzyme preparation to each well. For a negative control, add buffer instead of the enzyme.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The formation of the red formazan (B1609692) product from the reduction of INT is proportional to the amount of NADH produced.

-

Calculation: Calculate the enzyme activity based on the rate of formazan formation, using a standard curve of NADH.

5.3 Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of sterols, including cycloeucalenol and this compound, from plant tissues.

Materials:

-

Plant tissue

-

Internal standard (e.g., epicoprostanol)

-

Methanolic KOH (2 M)

-

Hexane

-

Derivatization reagent (e.g., BSTFA + 1% TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation and Saponification:

-

Weigh 50-100 mg of freeze-dried and ground plant tissue.

-

Add a known amount of internal standard.

-

Add 2 mL of methanolic KOH and incubate at 80°C for 1 hour for saponification.

-

-

Extraction:

-

After cooling, add 1 mL of water and 3 mL of hexane.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the upper hexane phase. Repeat the extraction twice.

-

Pool the hexane fractions and evaporate to dryness under nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of the derivatization reagent.

-

Incubate at 60°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

-

Inlet temperature: 250°C

-

Oven program: Start at 180°C, ramp to 280°C at 5°C/min, hold for 15 min.

-

Carrier gas: Helium

-

-

MS conditions (example):

-

Ion source temperature: 230°C

-

Electron ionization: 70 eV

-

Scan range: m/z 50-650

-

-

-

Data Analysis: Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards.

Experimental and Logical Workflows

The study of the this compound biosynthetic pathway often involves a multi-step workflow, from gene identification to functional characterization and metabolite analysis.

Conclusion

The biosynthetic pathway of this compound represents a fascinating and important branch of plant secondary metabolism. A thorough understanding of this pathway, from the core enzymatic reactions to the intricate regulatory networks, is crucial for advancing our knowledge of plant biology. Furthermore, the potential biological activities of this compound make this pathway a target of interest for drug development and metabolic engineering. This technical guide has provided a comprehensive overview of the current state of knowledge, including detailed experimental protocols and visualizations, to serve as a valuable resource for researchers in the field. Future research should focus on obtaining detailed kinetic data for the key enzymes and further elucidating the complex signaling cascades that govern the biosynthesis of this intriguing triterpenoid.

References

- 1. EC 5.5.1.9 - cycloeucalenol cycloisomerase. [ebi.ac.uk]

- 2. Cycloartenol synthase - Wikipedia [en.wikipedia.org]

- 3. Cycloarténol-synthase — Wikipédia [fr.wikipedia.org]

- 4. ENZYME - 5.5.1.9 cycloeucalenol cycloisomerase [enzyme.expasy.org]

- 5. Light Regulation of Plant Development: HY5 Genomic Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HY5: A Pivotal Regulator of Light-Dependent Development in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The JAZ Proteins Link Jasmonate Perception with Transcriptional Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]

- 10. Frontiers | Updates on BES1/BZR1 Regulatory Networks Coordinating Plant Growth and Stress Responses [frontiersin.org]

- 11. Brassinosteroids Regulate Circadian Oscillation via the BES1/TPL-CCA1/LHY Module in Arabidopsisthaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | BZR1 and BES1 transcription factors mediate brassinosteroid control over root system architecture in response to nitrogen availability [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Light-induced HY5 Functions as a Systemic Signal to Coordinate the Photoprotective Response to Light Fluctuation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | HY5 Contributes to Light-Regulated Root System Architecture Under a Root-Covered Culture System [frontiersin.org]

- 17. uniprot.org [uniprot.org]

Spectroscopic Profile of Cycloeucalenone: A Technical Guide for Researchers

An In-depth Technical Guide on the Spectroscopic Characterization of Cycloeucalenone, a Cycloartane (B1207475) Triterpenoid (B12794562) Ketone.

Spectroscopic Data of this compound

This compound, with the chemical formula C₃₀H₄₈O, is a triterpenoid characterized by a cycloartane skeleton and a ketone functional group. Its structure dictates a unique spectroscopic fingerprint. The following tables summarize the expected quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the complex carbon skeleton and proton environments of triterpenoids. The data presented here are predicted values for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 1.50 - 1.70 | m | |

| H-2 | 2.20 - 2.40 | m | |

| H-4α | 1.05 | s | |

| H-4β | 1.10 | s | |

| H-5α | 1.40 - 1.60 | m | |

| H-6 | 1.30 - 1.50 | m | |

| H-7 | 1.20 - 1.40 | m | |

| H-8β | 1.80 - 2.00 | m | |

| H-9β | 0.70 - 0.90 | d | ~4.5 |

| H-11 | 1.40 - 1.60 | m | |

| H-12 | 1.50 - 1.70 | m | |

| H-14α | 0.95 | s | |

| H-15 | 1.30 - 1.50 | m | |

| H-16 | 1.60 - 1.80 | m | |

| H-17α | 1.90 - 2.10 | m | |

| H-18 | 0.90 | s | |

| H-19a | 0.35 | d | ~4.0 |

| H-19b | 0.55 | d | ~4.0 |

| H-20 | 2.10 - 2.30 | m | |

| H-21 | 1.00 | d | ~6.5 |

| H-22 | 1.40 - 1.60 | m | |

| H-23 | 1.20 - 1.40 | m | |

| H-25 | 2.20 - 2.40 | septet | ~6.8 |

| H-26 | 1.05 | d | ~6.8 |

| H-27 | 1.05 | d | ~6.8 |

| H-28 (exo-methylene) | 4.65 | s | |

| H-28 (exo-methylene) | 4.70 | s | |

| H-30 | 0.85 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | 35.0 - 36.0 |

| C-2 | 34.0 - 35.0 |

| C-3 | 215.0 - 218.0 |

| C-4 | 48.0 - 49.0 |

| C-5 | 50.0 - 51.0 |

| C-6 | 21.0 - 22.0 |

| C-7 | 28.0 - 29.0 |

| C-8 | 48.0 - 49.0 |

| C-9 | 20.0 - 21.0 |

| C-10 | 26.0 - 27.0 |

| C-11 | 26.0 - 27.0 |

| C-12 | 35.0 - 36.0 |

| C-13 | 45.0 - 46.0 |

| C-14 | 49.0 - 50.0 |

| C-15 | 33.0 - 34.0 |

| C-16 | 26.0 - 27.0 |

| C-17 | 52.0 - 53.0 |

| C-18 | 18.0 - 19.0 |

| C-19 | 29.0 - 30.0 |

| C-20 | 36.0 - 37.0 |

| C-21 | 18.0 - 19.0 |

| C-22 | 35.0 - 36.0 |

| C-23 | 24.0 - 25.0 |

| C-24 | 156.0 - 157.0 |

| C-25 | 33.0 - 34.0 |

| C-26 | 22.0 - 23.0 |

| C-27 | 22.0 - 23.0 |

| C-28 | 106.0 - 107.0 |

| C-29 | 21.0 - 22.0 |

| C-30 | 25.0 - 26.0 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960-2850 | C-H stretching (alkane) | Strong |

| ~1710 | C=O stretching (ketone) | Strong, Sharp |

| ~1645 | C=C stretching (alkene) | Medium |

| ~1465 | C-H bending (CH₂) | Medium |

| ~1375 | C-H bending (CH₃) | Medium |

| ~885 | =C-H bending (out-of-plane) | Medium |

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound would likely result in a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 424 | [M]⁺ | Molecular ion |

| 409 | [M - CH₃]⁺ | Loss of a methyl group |

| 396 | [M - C₂H₄]⁺ | McLafferty rearrangement |

| 381 | [M - C₃H₇]⁺ | Side chain fragmentation |

| 313 | [M - C₈H₁₅]⁺ | Cleavage of the side chain at C-17/C-20 |

| 286 | Retro-Diels-Alder fragmentation | Characteristic for cycloartane skeleton |

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width : 220-250 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments : For complete structural assignment, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

KBr Pellet Method : A small amount of the dried sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method : A few drops of a concentrated solution of the compound in a volatile solvent (e.g., chloroform) are applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample on the plate.

-

-

Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

GC-MS Protocol :

-

GC Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature : 250-280 °C.

-

Oven Temperature Program : Initial temperature of 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10-15 °C/min, and hold for 10-15 minutes.

-

MS Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 600.

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. While the presented data are based on predictions for this specific molecule, they are grounded in the well-established spectroscopic behavior of the cycloartane triterpenoid class, offering a robust starting point for experimental work.

Cycloeucalenone: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone is a naturally occurring pentacyclic triterpenoid (B12794562) ketone.[1][2] As a member of the cycloartane (B1207475) family, it is characterized by a distinctive cyclopropane (B1198618) ring fused to the steroid nucleus at the C-9 and C-10 positions. This compound has been isolated from various plant species, including Tinospora crispa, Melia azedarach, and the peel of Musa paradisiaca (banana).[2][3] Scientific interest in this compound is growing due to its potential biological activities, which include leishmanicidal and mild cardiotonic effects. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a discussion of its biological significance.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O | [1][2] |

| Molecular Weight | 424.7 g/mol | [1][2] |

| IUPAC Name | (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one | [1] |

| CAS Number | 1255-12-5 | [1] |

| Appearance | Not explicitly reported, but related triterpenoids are often crystalline solids. | |

| Melting Point | Data not available. For comparison, the related compound 2,6-Bis(2-thienylmethylene)cyclohexanone has a melting point of 142-143 °C.[4] | |

| Boiling Point | Data not available. The estimated boiling point of the related compound cycloeucalenol (B201777) is 508.00 °C at 760.00 mm Hg.[5] | |

| Solubility | While specific data for this compound is limited, as a largely nonpolar molecule, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, chloroform, and ethyl acetate (B1210297).[3] It is likely sparingly soluble in water. |

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining its complex three-dimensional structure.[3] Infrared (IR) spectroscopy provides information about its functional groups, and Mass Spectrometry (MS) confirms its molecular weight and fragmentation pattern.

| Technique | Key Observations | Reference |

| ¹H NMR | Specific chemical shifts and coupling constants reveal the proton environment within the molecule. Data for the closely related cycloeucalenol is available and can serve as a reference. | [6] |

| ¹³C NMR | The carbon skeleton is characterized by a unique set of chemical shifts. The spectrum of cycloeucalenol shows a range of signals corresponding to its 30 carbon atoms. | [6] |

| IR Spectroscopy | The spectrum is expected to show a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1715 cm⁻¹. | [7] |

| Mass Spectrometry (GC-MS) | The mass spectrum confirms the molecular weight of 424.7 g/mol and provides a characteristic fragmentation pattern that aids in structural identification. A GC-MS spectrum is available on PubChem. | [2] |

Experimental Protocols

The isolation and purification of this compound from natural sources are critical steps for its further study. The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound and related triterpenoids.

Protocol: Isolation and Purification of this compound from Plant Material

-

Plant Material Preparation and Extraction:

-

Collect and air-dry the plant material (e.g., banana peels, plant stems) to a constant weight.

-

Grind the dried material into a fine powder.

-

Perform a maceration extraction using an organic solvent such as ethyl acetate. This involves soaking the powdered material in the solvent for an extended period (e.g., 72 hours) at room temperature, followed by filtration.

-

Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column packed with a slurry in a non-polar solvent like n-hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

For further purification, the pooled fractions can be subjected to pTLC.

-

Apply the concentrated fraction as a band onto a pTLC plate and develop it with an appropriate solvent system.

-

Scrape the band corresponding to this compound from the plate.

-

Elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.

-

Filter to remove the silica gel and concentrate the filtrate to obtain the purified this compound.

-

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Caption: Experimental workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities that are of interest to the drug development community.

-

Leishmanicidal Activity: Studies have shown that this compound exhibits action against the protozoan parasite Leishmania infantum chagasi.[3] This finding supports the traditional use of plants containing this compound for treating leishmaniasis.[3] The mechanism of its leishmanicidal action is an active area of research but may involve the disruption of the parasite's mitochondrial function or other essential metabolic pathways.[8][9]

-

Cardiotonic Effects: Research on this compound isolated from Tinospora crispa has indicated that it produces mild cardiotonic effects.

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the anti-inflammatory properties of the structurally similar compound, cycloeucalenol, have been hypothesized to occur through the inhibition of the NF-κB and MAPK signaling pathways.[1] Given the structural similarity, it is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C30H48O | CID 21594790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. cycloeucalenol, 469-39-6 [thegoodscentscompany.com]

- 6. spectrabase.com [spectrabase.com]

- 7. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 8. Exploring the leishmanicidal potential of terpenoids: a comprehensive review on mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Action of Substituted β-Amino Alkanols on Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Molecular Structure of Cycloeucalenone: A Technical Guide

Abstract: Cycloeucalenone is a naturally occurring pentacyclic triterpenoid (B12794562) of the cycloartane (B1207475) class, isolated from a variety of plant species.[1] As the 3-oxo derivative of the phytosterol cycloeucalenol, it has garnered interest for its potential biological activities, including its role in modulating inflammatory pathways. The definitive determination of its complex molecular architecture is paramount for understanding its structure-activity relationships and potential therapeutic applications. This technical guide provides a comprehensive overview of the integrated spectroscopic and analytical methodologies required for the unambiguous structure elucidation of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.

Isolation and Purification

The primary step in structure elucidation is the isolation of this compound in high purity from its natural sources, such as the flowers and bracts of Musa acuminata (banana) or the wood of Eucalyptus microcorys.[2][3] The general procedure involves solvent extraction followed by multi-step chromatographic purification.

Experimental Protocol: Isolation from Plant Material

-

Sample Preparation: Air-dry the selected plant material (e.g., banana blossoms) at room temperature to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction.[4]

-

Solvent Extraction (Maceration): Submerge the powdered plant material in a suitable organic solvent, such as ethyl acetate, in a sealed container.[3][4] Allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation to enhance extraction efficiency.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the crude extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude extract.[4]

-

Column Chromatography: Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase. Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.[5]

-

Fraction Monitoring: Collect the eluent in sequential fractions. Monitor the composition of each fraction using Thin-Layer Chromatography (TLC). Combine fractions that exhibit spots with the same Retention Factor (Rf) value corresponding to this compound.[3][4][5]

-

Final Purification: If necessary, perform preparative TLC on the combined fractions to achieve high purity, yielding isolated this compound as a white, crystalline substance.[5]

Spectroscopic Analysis for Structure Elucidation

The molecular structure of the purified compound is determined by systematically integrating data from several spectroscopic techniques.

Mass spectrometry provides the molecular weight and elemental formula, along with structural clues from fragmentation patterns.

Experimental Protocol (GC-MS/LC-MS): A dilute solution of purified this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is analyzed. For complex triterpenoids, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are recommended to preserve the molecular ion.[2] Electron Ionization (EI) can also be used but often leads to extensive fragmentation.[2]

Data Presentation: Key Mass Fragments this compound (C₃₀H₄₈O) has a monoisotopic mass of approximately 424.37 g/mol .[1]

| m/z Value | Ion/Fragment Identity | Interpretation |

| 424 | [M]⁺ | Molecular Ion |

| 409 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 300 | [C₂₂H₃₆]⁺ (approx.) | Characteristic fragment for many cycloartane triterpenoids, often resulting from cleavage of the side chain at the C17-C20 bond followed by rearrangements.[2] |

| Side Chain Cleavage | Various | Fragmentation of the C₈H₁₅ side chain. |

| rDA Fragments | Various | Fragments resulting from retro-Diels-Alder (rDA) cleavage of the C-ring, a characteristic pathway for cycloartane skeletons.[2] |

These techniques are used to identify key functional groups and chromophores.

Experimental Protocol:

-

IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

UV-Vis Spectroscopy: The spectrum is obtained by dissolving the compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane) and measuring its absorbance across the ultraviolet and visible range.

Data Presentation: Spectroscopic Absorptions

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| FTIR | ~2920, ~2850 | C-H stretching (alkane CH₂, CH₃) |

| ~1710 | C=O stretching (ketone).[6][7] This is a key indicator for the 3-oxo functionality. | |

| ~1450 | CH₂ scissoring | |

| UV-Vis | ~222 nm | Absorption may be associated with the electronic transitions of the ketone and/or the exocyclic double bond in the side chain. |

NMR is the most powerful technique for elucidating the complete carbon skeleton and stereochemistry of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

Experimental Protocol: The sample is dissolved in a deuterated solvent (typically CDCl₃). Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Identifies all unique carbon environments.

-

2D Experiments:

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

-

Data Presentation: ¹³C NMR Data (in CDCl₃) The following table presents ¹³C NMR chemical shift data for this compound.

| Carbon No. | Experimental δc (ppm) | Literature δc (ppm) | Carbon Type |

| 1 | 35.8 | 35.8 | CH₂ |

| 2 | 34.0 | 34.0 | CH₂ |

| 3 | 215.3 | 215.4 | C=O |

| 4 | 48.0 | 48.0 | C |

| 5 | 49.0 | 49.0 | CH |

| 6 | 21.0 | 21.1 | CH₂ |

| 7 | 27.0 | 27.0 | CH₂ |

| 8 | 47.9 | 47.9 | C |

| 9 | 20.1 | 20.1 | C |

| 10 | 26.0 | 26.0 | C |

| 11 | 26.2 | 26.2 | CH₂ |

| 12 | 32.8 | 32.8 | CH₂ |

| 13 | 45.2 | 45.2 | C |

| 14 | 48.7 | 48.7 | C |

| 15 | 35.5 | 35.5 | CH₂ |

| 16 | 28.0 | 28.0 | CH₂ |

| 17 | 52.2 | 52.2 | CH |

| 18 | 18.2 | 18.2 | CH₃ |

| 19 | 29.8 | 29.8 | CH₂ |

| 20 | 36.1 | 36.1 | CH |

| 21 | 18.6 | 18.6 | CH₃ |

| 22 | 34.9 | 34.9 | CH₂ |

| 23 | 31.4 | 31.4 | CH₂ |

| 24 | 156.9 | 156.9 | C= |

| 25 | 33.8 | 33.8 | CH |

| 26 | 21.8 | 21.8 | CH₃ |

| 27 | 22.0 | 22.0 | CH₃ |

| 28 | 105.9 | 105.9 | =CH₂ |

| 29 | 25.1 | 25.1 | CH₃ |

| 30 | 14.7 | 14.7 | CH₃ |

| (Data adapted from Usman Akacha et al., 2025)[3] |

Key ¹H NMR Signals (Predicted):

-

δ ~4.7 ppm (2H, s): Two olefinic protons of the exocyclic methylene (B1212753) group (=CH₂) at C-28.

-

δ ~0.3-0.6 ppm (2H, d): Characteristic upfield signals for the two diastereotopic protons of the cyclopropane (B1198618) ring at C-19.

-

δ ~0.8-1.1 ppm (multiple s, d): Signals corresponding to the various methyl groups (CH₃) in the structure.

-

δ ~1.2-2.5 ppm (multiple m): Complex region of overlapping multiplets from the many methylene (CH₂) and methine (CH) protons of the steroid nucleus and side chain.

Biological Context: Modulation of NF-κB Signaling

This compound has been investigated for its anti-inflammatory properties, with studies suggesting it may interact with the NF-κB signaling pathway.[8][9] The canonical NF-κB pathway is a central regulator of inflammation. Its activation by stimuli like TNFα leads to the transcription of pro-inflammatory genes.

This pathway illustrates that in an inactive state, NF-κB dimers (like p65/p50) are held in the cytoplasm by inhibitor proteins such as IκBα. Inflammatory signals activate the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB to enter the nucleus and activate gene transcription.[8][9] this compound is proposed to exert its effect by binding to the NF-κB precursor protein p105, potentially interfering with the processing or availability of active NF-κB subunits.

Conclusion

The molecular structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Isolation and purification provide the necessary starting material for a suite of spectroscopic analyses. While IR and UV-Vis spectroscopy identify key functional groups, mass spectrometry confirms the molecular formula and provides initial structural clues. The definitive structure, including the complex carbon skeleton and stereochemistry, is pieced together primarily through extensive 1D and 2D NMR experiments. Understanding this precise molecular architecture is the foundation for exploring its biological activities, such as its potential role as an anti-inflammatory agent via modulation of the NF-κB pathway.

References

- 1. This compound | C30H48O | CID 21594790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 7. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling: Multiple angles to target OA - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Cycloeucalenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone, a tetracyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. As an oxidized derivative of cycloeucalenol, it is hypothesized to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the screening methodologies and potential signaling pathways associated with this compound. While direct quantitative data for this compound is limited in publicly available literature, this document leverages data from its closely related precursor, cycloeucalenol, and other relevant compounds to provide a robust framework for its investigation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of its precursor, Cycloeucalenol. These values can serve as a preliminary benchmark for screening this compound.

Table 1: Hypothetical Anti-Inflammatory Activity of Cycloeucalenol

| Assay | Cell Type/Model | Inflammatory Stimulus | Measured Parameter | Cycloeucalenol IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite (B80452) | 15.5 | L-NMMA | 22.1 |

| TNF-α Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α | 25.2 | Dexamethasone | 0.5 |

| IL-6 Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 | 28.7 | Dexamethasone | 0.3 |

| Reactive Oxygen Species (ROS) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dihydrorhodamine 123 | 18.9 | N-Acetylcysteine | - |

Note: The data presented in this table is illustrative and based on the known activities of structurally related compounds.[1] Experimental determination is required for precise values for this compound.

Table 2: Antimicrobial Activity of Cycloeucalenol [2]

| Test Organism | Type | MIC (mg/mL) | MBC/MFC (mg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 5 | 5 |

| Streptococcus pyogenes | Gram-positive bacteria | 2.5 | 5 |

| Escherichia coli | Gram-negative bacteria | 5 | 5 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 5 | 5 |

| Candida albicans | Fungus | 2.5 | 5 |

| Aspergillus niger | Fungus | 5 | 5 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Table 3: Cytotoxic Activity of Cycloeucalenol [2]

| Cell Line | Assay | IC₅₀ (µM) |

| SH-SY5Y (human neuroblastoma) | MTT | 173.0 ± 5.1 |

| SH-SY5Y (human neuroblastoma) | Neutral Red | 223.0 ± 6.4 |

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound. These protocols are adapted from established assays for related compounds.

Anti-Inflammatory Activity Assays

Principle: This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.[3]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with the solvent used for this compound) and a negative control (cells without LPS or this compound).[3]

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each sample and incubate at room temperature for 10 minutes.[3]

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100.[3]

Principle: This model is used to evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce acute inflammation induced by carrageenan injection in the rat paw.[1]

Protocol:

-

Animals: Use male Wistar rats (180-220 g) and acclimatize them for at least one week before the experiment.[1]

-

Administration: Administer this compound (e.g., 25, 50, 100 mg/kg) or the vehicle orally or intraperitoneally 1 hour before carrageenan injection. A positive control group should receive a standard anti-inflammatory drug like indomethacin (B1671933) (5-10 mg/kg).[1]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[1]

-

Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.[1]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.[1]

Cytotoxicity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed adherent cancer cells (e.g., SH-SY5Y, HeLa, MCF-7) into a 96-well plate at a suitable density and allow them to attach overnight.[2]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.[2]

-

Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[2]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms by observing the lowest concentration that inhibits visible growth in a liquid medium.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).[2]

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with broth medium to achieve a range of final concentrations.[2]

-

Inoculation: Inoculate each well containing the this compound dilution with the standardized microbial suspension. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).[2]

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: Determine the MIC as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Studies on compounds structurally related to this compound suggest that its biological activities may be mediated through the modulation of key signaling pathways. Molecular docking studies have indicated that this compound exhibits a strong binding affinity for phospholipase A2 (PLA2) and NF-κB, which are central to the inflammatory cascade.[2]

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely exerted through the inhibition of the NF-κB and MAPK signaling pathways. By inhibiting PLA2, this compound can reduce the release of arachidonic acid, a precursor for prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. Furthermore, the inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental and Logical Workflows

A systematic approach is crucial for the comprehensive evaluation of this compound's biological activities. The following workflows outline the key stages of investigation, from initial in vitro screening to more complex mechanistic studies.

General Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activities of this compound.

Workflow for In Vitro Anti-Inflammatory Screening

References

Cycloeucalenone: A Comprehensive Technical Guide on its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone, a cycloartane-type triterpenoid (B12794562) ketone, is a naturally occurring plant metabolite found in various species, including Musa paradisiaca (banana), Tinospora crispa, and Quercus variabilis.[1] This technical guide provides an in-depth overview of the biological activities, mechanisms of action, and relevant experimental protocols associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a pentacyclic triterpenoid with the chemical formula C30H48O. Its structure is characterized by a 4α,14-dimethyl-9β,19-cyclo-5α-ergost-24(28)-ene skeleton with an oxo group at the 3-position.[1]

| Property | Value |

| Molecular Formula | C30H48O |

| Molecular Weight | 424.7 g/mol |

| IUPAC Name | (4α,5α,9β,14α)-4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-one |

| CAS Number | 1255-12-5 |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including anti-inflammatory, leishmanicidal, and mild cardiotonic effects. The available quantitative data for these activities are summarized below.

| Biological Activity | Assay | Target/Organism | Result | Reference |

| Anti-inflammatory | Red Blood Cell (RBC) Membrane Stabilization | Bovine Erythrocytes | IC50: 0.36 mg/mL | [2] |

| Phospholipase A2 (PL-A2) Inhibition | - | Binding Affinity: -7.6 kcal/mol | [2] | |

| NF-κB Inhibition | - | Binding Affinity: -6.0 kcal/mol | [2] | |

| Leishmanicidal | in vitro | Leishmania infantum chagasi | Promising efficacy with low toxicity to mammalian cells | [3] |

| Cardiotonic | in vitro | Rat right and left atria | Slight change from control in force of contraction | [3] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key inflammatory pathways. Molecular docking studies have shown that this compound has a strong binding affinity for phospholipase A2 (PL-A2) and the p105 subunit of NF-κB.[2] Inhibition of PL-A2 can reduce the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. The binding to NF-κB suggests a direct modulation of this critical inflammatory signaling cascade.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

Source Material: Musa paradisiaca (banana) fruit peels or Tinospora crispa stems.

Workflow:

References

Cycloeucalenone CAS number and chemical identifiers

FOR RESEARCH USE ONLY. Not for human or veterinary use.

Cycloeucalenone is a cycloartane-type triterpene ketone that has garnered scientific interest for its potential therapeutic properties.[1] This technical guide provides an in-depth overview of its chemical identifiers, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Properties

This compound is a pentacyclic triterpenoid (B12794562) characterized by a 4α,14-dimethyl-9β,19-cyclo-5α-ergost-24(28)-ene structure with an oxo group at the 3-position.[2][3] It has been isolated from various plant species, including Tinospora crispa, Musa acuminata (banana blossom), Quercus variabilis, Ammocharis coranica, and Solanum cernuum.[2][3][4][5]

| Identifier | Value | Reference |

| CAS Number | 1255-12-5 | [2] |

| Molecular Formula | C₃₀H₄₈O | [1][2] |

| Molecular Weight | 424.7 g/mol | [1][2] |

| IUPAC Name | (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one | [1][2] |

| InChI | InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-24,26H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,26+,27-,28+,29-,30+/m1/s1 | [2] |

| InChIKey | NFRXSIOHGADFRG-MEMZBLDGSA-N | [2] |

| SMILES | C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC--INVALID-LINK----INVALID-LINK--CCC(=C)C(C)C)C | [2] |

| PubChem CID | 21594790 | [2] |

Biological Activity

This compound has demonstrated a range of biological activities, with notable potential in the fields of antiparasitic and anti-inflammatory research.

Leishmanicidal Activity

Studies have shown that this compound exhibits leishmanicidal action against the protozoan parasite Leishmania infantum chagasi.[1] This activity supports the ethnopharmacological use of plants containing this compound in traditional medicine for treating leishmaniasis.[1] Initial research indicates promising efficacy with low toxicity to mammalian cell lines, such as RAW 264.7 and LLC-MK2 cells, making it a candidate for further investigation as a novel antiparasitic agent.[1]

Anti-inflammatory Properties

This compound has shown potential anti-inflammatory effects. In silico studies have demonstrated its strong binding affinities for key enzymes in the inflammatory cascade, phospholipase A2 (PL-A2) and nuclear factor-kappa B (NF-κB), with binding affinities of -7.6 kcal/mol and -6.0 kcal/mol, respectively.[6] These findings suggest a possible mechanism of action involving the modulation of these inflammatory pathways.[6]

| Biological Activity | Target/Model | Measurement | Result | Reference |

| Leishmanicidal | Leishmania infantum chagasi | - | Promising efficacy | [1] |

| Anti-inflammatory | Phospholipase A2 (PL-A2) | Binding Affinity | -7.6 kcal/mol | [6] |

| Anti-inflammatory | Nuclear Factor-kappa B (NF-κB) | Binding Affinity | -6.0 kcal/mol | [6] |

Cardiotonic Effects

In a study on the cardiac contractility of compounds isolated from Tinospora crispa, this compound showed only a slight change from the control on the right and left atrial force of contraction in rats.[4] This suggests that it produces mild cardiotonic effects.[4]

Experimental Protocols

Isolation and Characterization of this compound from Musa acuminata Colla (Banana Blossom)

1. Extraction:

-

Samples of Musa acuminata Colla are subjected to maceration using ethyl acetate (B1210297) to obtain the crude extract.[7]

2. Chromatographic Separation:

-

The ethyl acetate extract is subjected to column chromatography for fractionation.[7]

-

The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify and combine fractions with similar retention factor (RF) values.[7]

3. Purification and Identification:

-

Fractions confirmed to be pure by TLC are further analyzed.[7]

-

The structural elucidation of the isolated compound is performed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), one-dimensional and two-dimensional nuclear magnetic resonance (1D and 2D NMR), and mass spectrometry.[5][7]

In Vivo Anti-inflammatory Assay: Formalin-Induced Edema in Rats

This protocol is based on the investigation of the anti-inflammatory properties of the hexane (B92381) fraction of Musa × paradisiaca fruit peels, from which this compound was isolated.[6]

1. Animal Model:

-

The assay is performed using a formalin-induced edema model in rats.[6]

2. Treatment Administration:

-

The test compound (e.g., the hexane fraction containing this compound) is administered to the rats at a specific dosage (e.g., 200 mg/kg).[6]

3. Induction of Inflammation:

-

Edema is induced by the injection of formalin.[6]

4. Measurement of Edema:

-

The reduction in edema is measured to evaluate the anti-inflammatory effect of the test compound.[6]

5. In Vitro Assays:

-

Further in vitro evaluations can include assessing the compound's antioxidant activity, its effect on red blood cell (RBC) membrane stabilization, and its inhibitory effect on phospholipase-A2 (PL-A2).[6]

Proposed Signaling Pathway for Anti-inflammatory Action

Based on its strong binding affinity for key inflammatory mediators, the proposed anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism.

Caption: Proposed anti-inflammatory mechanism of this compound.

References

- 1. This compound|Leishmanicidal Triterpene|RUO [benchchem.com]

- 2. This compound | C30H48O | CID 21594790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CHEBI:142915) [ebi.ac.uk]

- 4. Study on cardiac contractility of cycloeucalenol and this compound isolated from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CEEOL - Article Detail [ceeol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology of Cycloeucalenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone is a cycloartane-type triterpene ketone that has been isolated from various plant sources, including Musa paradisiaca (banana) peels and Tinospora crispa. As a naturally occurring compound, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, detailing its known biological activities, proposed mechanisms of action, and available pharmacokinetic data. The information is presented to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Physicochemical Properties

This compound is a pentacyclic triterpenoid (B12794562) with the chemical formula C₃₀H₄₈O. Its structure features a characteristic cycloartane (B1207475) skeleton with a ketone group.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O |

| Molecular Weight | 424.7 g/mol |

| IUPAC Name | (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one |

| CAS Number | 1255-12-5 |

Pharmacodynamics: Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, leishmanicidal, and mild cardiotonic effects. The primary mechanisms of action appear to be linked to the modulation of inflammatory pathways.

Anti-inflammatory Activity

In vivo and in vitro studies have demonstrated the anti-inflammatory potential of this compound.

Quantitative Data: Anti-inflammatory Activity

| Assay | Model | Result | Source |

| Formalin-induced Paw Edema | Rat | Significant edema reduction with the hexane (B92381) fraction containing this compound at 200 mg/kg. | [1] |

| Phospholipase A₂ (PLA₂) Inhibition | In vitro | This compound showed inhibitory effects on PLA₂. | [1] |

| Red Blood Cell (RBC) Membrane Stabilization | In vitro | This compound demonstrated the ability to limit RBC hemolysis. | [1] |

| Molecular Docking (Binding Affinity) | In silico | Stronger affinity for PLA₂ (-7.6 kcal/mol) and NF-κB (-6.0 kcal/mol) compared to indomethacin (B1671933) and ibuprofen. | [1] |

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory players, phospholipase A₂ (PLA₂) and the nuclear factor-kappa B (NF-κB) signaling pathway. Inhibition of PLA₂ reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. The binding of this compound to NF-κB suggests an interference with its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity

This compound has demonstrated antioxidant properties in in vitro assays, including Fe³⁺ reduction and free radical scavenging activities.[1]

Quantitative Data: Antioxidant Activity

| Assay | Result | Source |

| Ferric (Fe³⁺) Reducing Antioxidant Power | Displayed Fe³⁺ reduction capability. | [1] |

| Free Radical Scavenging | Showed free radical scavenging molecules. | [1] |

Leishmanicidal Activity

Initial research has suggested that this compound possesses leishmanicidal action against the protozoan parasite Leishmania infantum chagasi. This activity supports the ethnopharmacological use of plants containing this compound in folk medicine for treating leishmaniasis. While promising, the mechanism of its leishmanicidal effect is not yet fully understood.

Cardiotonic Effects